molecular formula C21H13ClN4 B2709874 (3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile CAS No. 392236-56-5

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile

Cat. No. B2709874
CAS RN: 392236-56-5
M. Wt: 356.81
InChI Key: YAQMYHRBCQRHSB-JHCJNROZSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains phenyl groups (aromatic rings derived from benzene), a hexatriene group (a six-carbon chain with three double bonds), and a tricarbonitrile group (three carbon-nitrogen triple bonds). The presence of these functional groups suggests that the compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the conjugated system of double bonds. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. The phenyl groups might undergo electrophilic aromatic substitution reactions, the carbon-carbon double bonds could participate in addition reactions, and the nitrile groups could undergo reactions like hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like its polarity, molecular weight, and the presence of aromatic rings and polar nitrile groups would influence properties like its boiling/melting points, solubility, density, and reactivity .

Mechanism of Action

Without specific context (like whether this compound is being used as a drug, a catalyst, a polymer precursor, etc.), it’s hard to define a “mechanism of action” for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it can form polymers or other interesting materials), or synthetic chemistry (as a building block for synthesizing other complex molecules) .

properties

IUPAC Name

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4/c22-20-9-5-4-8-16(20)10-11-18(15-6-2-1-3-7-15)19(14-25)21(26)17(12-23)13-24/h1-11H,26H2/b11-10+,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQMYHRBCQRHSB-JHCJNROZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=C(C#N)C#N)N)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C#N)\C(=C(C#N)C#N)N)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile

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